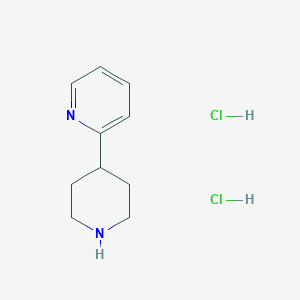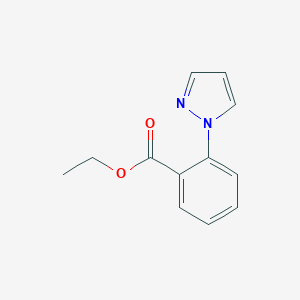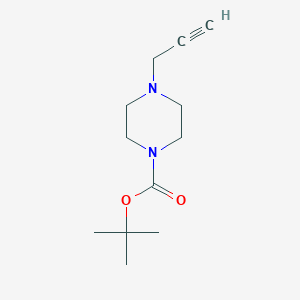
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H20N2O2 . It has a molecular weight of 224.30 g/mol . The IUPAC name for this compound is tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O2/c1-5-6-13-7-9-14 (10-8-13)11 (15)16-12 (2,3)4/h1H,6-10H2,2-4H3 . The Canonical SMILES for this compound is CC © ©OC (=O)N1CCN (CC1)CC#C .Physical And Chemical Properties Analysis
This compound has a melting point of 53-54°C . It has a XLogP3-AA value of 1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Crystal Structure and Synthesis
The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was elucidated using a modified Bruylants approach, revealing its potential as a pharmacologically useful core due to its sterically congested piperazine derivative and synthetically useful second nitrogen atom (Gumireddy et al., 2021).
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, highlighting typical bond lengths and angles for this piperazine-carboxylate (Mamat et al., 2012).
Structural Analysis and Biological Evaluation
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by various spectroscopic methods. It displayed poor antibacterial and moderate anthelmintic activity, and its crystalline structure was confirmed through single crystal XRD data (Sanjeevarayappa et al., 2015).
Two derivatives of N-Boc piperazine, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized. Their antibacterial and antifungal activities were found to be moderately active (Kulkarni et al., 2016).
Molecular Structure and Computational Studies
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was subjected to crystallographic, conformational, and computational analysis using density functional theory, revealing stability of molecular structure and molecular conformations (Yang et al., 2021).
A comprehensive study including crystal structure studies, Hirshfeld surface analysis, and DFT calculations was performed on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into reactive sites and intermolecular contacts (Kumara et al., 2017).
Application in Materials and Catalysis
Polymethacrylates containing a 4‐amino‐pyridyl derivative were synthesized and evaluated as effective catalysts in acylation chemistry, demonstrating significant catalytic activity enhanced by neighboring group effects (Mennenga et al., 2015).
The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive activity on carbon steel in 1M HCl, exhibiting promising results with high inhibition efficiency (Praveen et al., 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXARSVKYJPDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461269 | |
| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199538-99-3 | |
| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

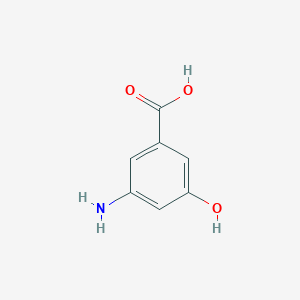

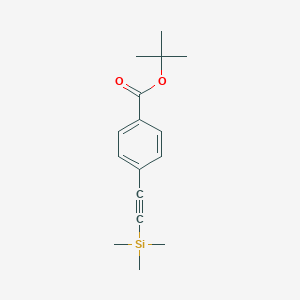
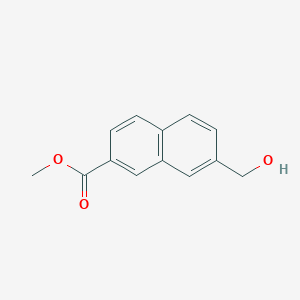
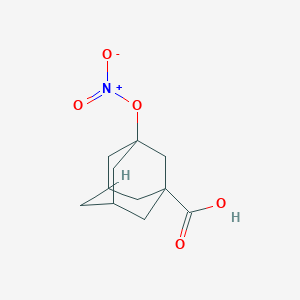
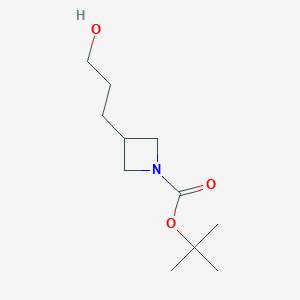
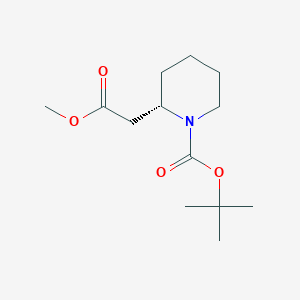
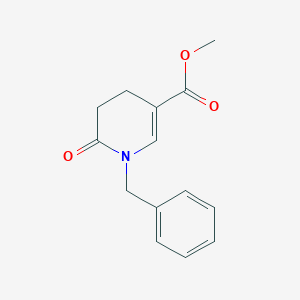
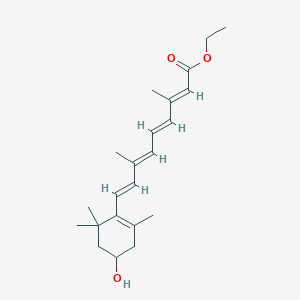

![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)
